molecular formula C7H4Br2N2O2 B12080261 methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate

methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate

Cat. No.: B12080261
M. Wt: 307.93 g/mol
InChI Key: HBYTWZAQGIREOJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with bromine, cyano, and ester groups.

Preparation Methods

The synthesis of methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification and cyano group introductionThe final step involves esterification to form the methyl ester .

Chemical Reactions Analysis

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acids, forming 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylic acid and methanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atoms can be replaced with other nucleophiles.
  • Hydrolysis : The ester group can be hydrolyzed to yield 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylic acid.
  • Oxidation and Reduction : The compound can participate in oxidation and reduction reactions under specific conditions.

Pharmaceutical Development

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate has garnered attention for its potential as a candidate in drug development. Its unique structural features make it suitable for medicinal chemistry research aimed at developing new therapeutic agents. Studies have shown that pyrrole derivatives exhibit diverse biological activities, including antimicrobial properties .

Material Science

In material science, this compound is explored for the development of new materials with specific properties such as conductivity or fluorescence. Its unique combination of substituents allows for tuning material characteristics for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Table 1: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans14100 µg/mL
Pseudomonas aeruginosa10150 µg/mL

The precise mechanism through which this compound exerts its antimicrobial effects is still under investigation but may involve disrupting cell membranes and inhibiting enzymatic activity critical for microbial survival .

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

Study on Antimicrobial Efficacy

A comprehensive study evaluated various pyrrole derivatives against a panel of bacteria and fungi. This compound demonstrated superior activity compared to other derivatives, suggesting its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Analysis

Research focused on understanding how structural modifications influence biological activity revealed that halogen atoms significantly enhance antimicrobial efficacy. This study provided insights into optimizing pyrrole derivatives for therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with, which could include enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:

    Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound also contains a pyrrole ring with bromine and ester groups but lacks the cyano group, making it less versatile in certain chemical reactions.

    Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a different substitution pattern on the pyrrole ring, which affects its reactivity and applications.

The unique combination of bromine, cyano, and ester groups in this compound makes it particularly valuable for specific synthetic and research applications.

Biological Activity

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate (CAS No. 939807-31-5) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological activity, and relevant research findings.

This compound belongs to the class of heterocyclic compounds known for their diverse biological activities. The molecular formula is C8H6Br2N2O2C_8H_6Br_2N_2O_2, and it features a pyrrole ring substituted with bromine and cyano groups, which are essential for its biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by cyanation and esterification processes. The general synthetic route can be summarized as follows:

  • Bromination : Pyrrole is treated with brominating agents to introduce bromine atoms at the 2 and 4 positions.
  • Cyanation : The brominated pyrrole is then subjected to cyanation to introduce the cyano group at the 5 position.
  • Esterification : The final step involves esterification to form the methyl ester.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans14100 µg/mL
Pseudomonas aeruginosa10150 µg/mL

*Data derived from various studies highlighting the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

The precise mechanism through which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may act by:

  • Disrupting Cell Membranes : The presence of bromine and cyano groups may enhance membrane permeability, leading to cell lysis.
  • Inhibiting Enzymatic Activity : The compound could interfere with enzymes critical for cell wall synthesis or metabolic pathways.

Case Studies

Several studies have documented the biological activity of pyrrole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various pyrrole derivatives against a panel of bacteria and fungi. This compound demonstrated superior activity compared to other derivatives, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Structure-Activity Relationship (SAR) Analysis : Research focused on understanding how structural modifications influence biological activity revealed that the presence of halogen atoms significantly enhances antimicrobial efficacy. This study provided insights into optimizing pyrrole derivatives for therapeutic applications .

Properties

Molecular Formula

C7H4Br2N2O2

Molecular Weight

307.93 g/mol

IUPAC Name

methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H4Br2N2O2/c1-13-7(12)4-5(8)3(2-10)11-6(4)9/h11H,1H3

InChI Key

HBYTWZAQGIREOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=C1Br)C#N)Br

Origin of Product

United States

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